
N-(2-Bromophenyl)cinnamamide
Overview
Description
N-(2-Bromophenyl)cinnamamide is an organic compound with the molecular formula C15H12BrNO. It is a derivative of cinnamic acid, where the amide group is substituted with a 2-bromophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Bromophenyl)cinnamamide can be synthesized through a variety of methods. One common approach involves the reaction of 2-bromoaniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Large-scale production would likely involve optimized reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromophenyl)cinnamamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various N-substituted cinnamamides, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
N-(2-Bromophenyl)cinnamamide has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, particularly in inhibiting the epidermal growth factor receptor (EGFR) kinase.
Material Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical characteristics.
Biological Studies: It has shown antimicrobial and antioxidant activities, making it useful in various biological assays.
Mechanism of Action
The mechanism by which N-(2-Bromophenyl)cinnamamide exerts its effects involves its interaction with specific molecular targets. For instance, in its role as an EGFR kinase inhibitor, the compound binds to the active site of the enzyme, preventing its activation and subsequent signaling pathways that lead to cell proliferation . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
N-(2-Bromophenyl)cinnamamide can be compared with other cinnamamide derivatives, such as:
- N-(4-Chlorophenyl)cinnamamide
- N-(2-Fluorophenyl)cinnamamide
- N-(2-Methylphenyl)cinnamamide
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. This compound is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets .
Biological Activity
N-(2-Bromophenyl)cinnamamide is a synthetic compound derived from cinnamic acid, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Overview of Biological Activities
This compound exhibits a variety of biological activities, including:
- Antimicrobial Activity: The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. It is particularly noted for its activity against methicillin-resistant Staphylococcus aureus (MRSA) and other clinical isolates .
- Antioxidant Properties: Studies indicate that this compound possesses significant antioxidant capabilities, which contribute to its potential therapeutic effects .
- Anticancer Potential: The compound has been investigated for its ability to inhibit the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Inhibition of EGFR can lead to reduced tumor growth and proliferation .
Target and Mode of Action
This compound primarily targets the Epidermal Growth Factor Receptor (EGFR) . The interaction with EGFR leads to:
- Inhibition of Receptor Activity: By binding to EGFR, the compound prevents the receptor from activating downstream signaling pathways that promote cell proliferation and survival.
- Impact on Biochemical Pathways: The inhibition of EGFR affects several cellular processes, including apoptosis and cell cycle regulation. This action is particularly relevant in cancer cells where EGFR signaling is often dysregulated .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
-
Antimicrobial Studies: In vitro tests have demonstrated that this compound effectively inhibits the growth of various bacterial strains. Minimum inhibitory concentration (MIC) values were determined for several pathogens, highlighting its potential as an antimicrobial agent (Table 1) .
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 Candida albicans 25 - Cytotoxicity Assays: Cytotoxicity tests conducted on human cell lines (e.g., HepG2) revealed that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. The IC50 value was found to be 12 µM, indicating effective anticancer properties .
- Antioxidant Activity: The antioxidant capacity was assessed using DPPH and ABTS assays, with results indicating strong radical scavenging activity. The IC50 values for DPPH and ABTS were 310 µg/mL and 420 µg/mL, respectively .
This compound interacts with various biomolecules, influencing metabolic pathways:
- Transport and Distribution: The compound's distribution within biological systems is facilitated by interactions with specific transport proteins, enhancing its bioavailability .
- Subcellular Localization: It is suggested that this compound may localize in specific cellular compartments, which could influence its efficacy and mechanism of action .
Q & A
Q. How can the synthesis of N-(2-Bromophenyl)cinnamamide derivatives be optimized for yield and purity?
Methodological Answer:
Optimization involves selecting appropriate coupling agents, reaction conditions, and purification techniques. For example, cinnamoyl chloride can react with 2-bromoaniline derivatives in acetone under reflux with potassium carbonate as a base to form the amide bond . Polar aprotic solvents like DMF may enhance reactivity, while column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity. Monitoring reaction progress via TLC and adjusting stoichiometric ratios (1:1.2 for amine:acyl chloride) can improve yields. For brominated intermediates, inert atmospheres (N₂/Ar) may prevent side reactions .
Q. What crystallographic methods are recommended for confirming the structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Key steps include:
- Growing high-quality crystals via slow evaporation (e.g., ethanol/water mixtures).
- Data collection at low temperature (~100 K) to minimize thermal motion.
- Structure solution with direct methods (SHELXS) and refinement (SHELXL) incorporating anisotropic displacement parameters for non-H atoms.
- Validation using Mercury software for void analysis and packing motif visualization .
Q. How should structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Methodological Answer:
- Core Modifications: Introduce substituents at the cinnamoyl benzene (e.g., halogens, nitro groups) or the 2-bromophenyl moiety to assess electronic effects.
- Bioassays: Test derivatives against cancer cell lines (e.g., MTT assay) or microbial strains (MIC determination). For example, fluorine or chlorine at R₁ and naphthyl groups at R₂ enhance anticancer activity in cinnamamide analogs .
- Statistical Analysis: Use multivariate regression to correlate substituent parameters (Hammett σ, logP) with activity .
Q. What methodological considerations are critical for pharmacological evaluation in vitro?
Methodological Answer:
- Dose-Response Curves: Use a minimum of six concentrations (e.g., 0.1–100 μM) to calculate IC₅₀/EC₅₀ values.
- Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only controls.
- Assay Validation: Ensure reproducibility via triplicate measurements and Z’-factor analysis. For enzyme inhibition (e.g., CDK2), use kinetic assays (fluorescence/quenching) with ATP concentration gradients .
Q. How can computational methods predict physicochemical properties of this compound?
Methodological Answer:
- Quantum Chemistry: DFT calculations (B3LYP/6-31G*) optimize geometry and calculate electrostatic potential maps for reactivity insights.
- QSPR Models: Train neural networks on datasets (e.g., melting points, logP) using descriptors like molar refractivity and topological indices.
- Molecular Dynamics (MD): Simulate solvation behavior in water/DMSO to predict solubility .
Q. How should researchers resolve contradictions in reported biological activities of cinnamamide analogs?
Methodological Answer:
- Replicate Experiments: Validate under identical conditions (cell line, assay protocol).
- Structural Verification: Confirm compound identity via SC-XRD and ¹H/¹³C NMR. Misassigned structures (e.g., incorrect regioisomers) often cause discrepancies .
- Meta-Analysis: Compare datasets across studies using standardized metrics (e.g., pIC₅₀) and exclude outliers via Grubbs’ test .
Q. What advanced spectroscopic techniques are essential for characterizing novel derivatives?
Methodological Answer:
Properties
IUPAC Name |
(E)-N-(2-bromophenyl)-3-phenylprop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18)/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGNQEIHILPJBW-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71910-51-5 | |
Record name | N-(2-BROMOPHENYL)CINNAMAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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